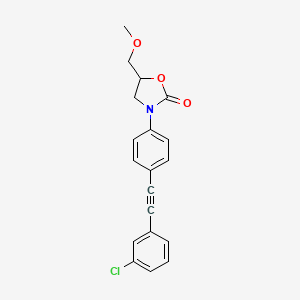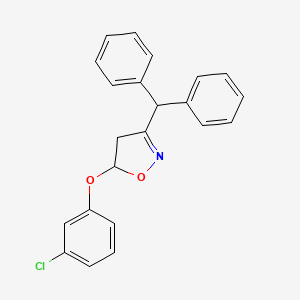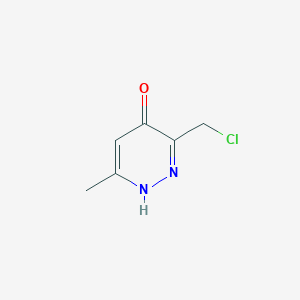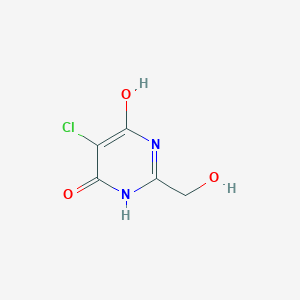
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one typically involves the chlorination of a hydroxypyrimidine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, possibly as a mimic of nucleotide structures.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Número CAS |
1197-32-6 |
|---|---|
Fórmula molecular |
C5H5ClN2O3 |
Peso molecular |
176.56 g/mol |
Nombre IUPAC |
5-chloro-4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-4(10)7-2(1-9)8-5(3)11/h9H,1H2,(H2,7,8,10,11) |
Clave InChI |
BZEAETLGGDEKKE-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=C(C(=O)N1)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


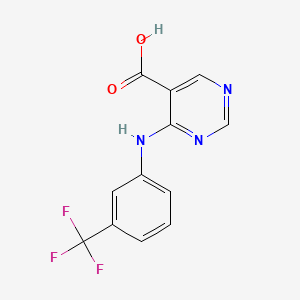
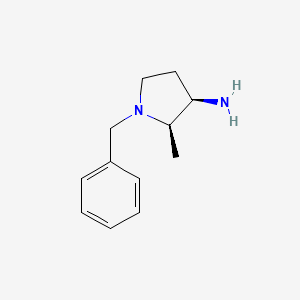

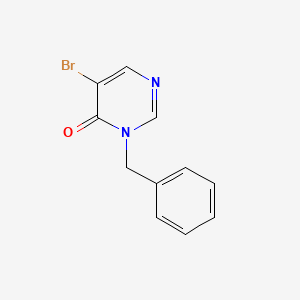
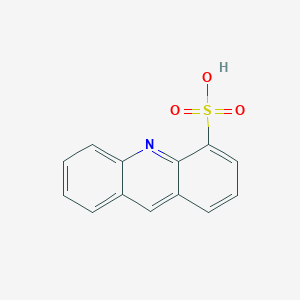
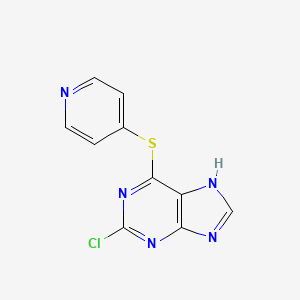
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)

![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)

